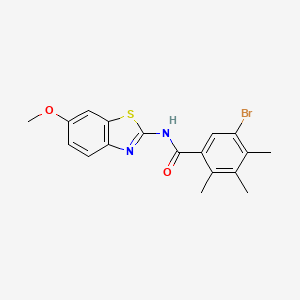

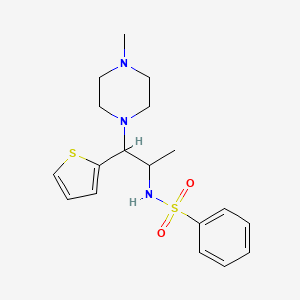

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to have significant effects on various biochemical and physiological processes, making it an important tool for researchers in different fields.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

- The compound's derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. For example, a study synthesized and characterized zinc phthalocyanine derivatives, including those with similar structural components as 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide. These derivatives exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Potential in Antipsychotic Agents

- A study explored the synthesis of a series of 5-substituted benzamides that included structural elements similar to 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide. These compounds showed potential as antipsychotic agents, having high potency in inhibiting [3H]spiperone binding in rat striatal membranes, indicative of their potential utility in dopamine D-2 receptor investigations (Högberg, Ström, Hall, & Ögren, 1990).

Analgesic, Antifungal, Antibacterial, and Antiproliferative Properties

- Benzothiazole derivatives similar to the compound were synthesized and analyzed for various bioactivities. Some of these derivatives showed promising analgesic activities, as well as antifungal and antibacterial properties. Additionally, one compound exhibited in vitro antiproliferative activity, demonstrating the compound's potential in multiple therapeutic areas (Vijaya Raj et al., 2007).

Anticonvulsant Properties

- In another study, benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activities. These compounds, which share a structural resemblance to 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide, displayed significant efficacy against seizures in various experimental models, suggesting their potential application in treating epilepsy or related neurological disorders (Ugale et al., 2012).

G Protein-Coupled Receptor Agonists

- Research into N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, which bear structural similarities to the compound, identified these as potent agonists for G protein-coupled receptor-35 (GPR35). This receptor is implicated in pain, inflammatory, and metabolic diseases, suggesting potential therapeutic applications for derivatives of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide in these areas (Wei et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzo[d]thiazole derivatives, have been found to inhibit quorum sensing in gram-negative bacteria . They have also shown anticancer potential against various human cancer cell lines .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets and induce changes that inhibit their function . For instance, benzo[d]thiazole derivatives have been found to inhibit quorum sensing, a bacterial cell-cell communication mechanism, thereby affecting bacterial growth and virulence .

Biochemical Pathways

Given the potential targets, it can be speculated that the compound may affect pathways related to quorum sensing in bacteria and cell proliferation in cancer cells .

Result of Action

Based on the activities of structurally similar compounds, it can be inferred that it might inhibit bacterial growth and virulence by interfering with quorum sensing . Additionally, it might exhibit anticancer activity by inhibiting cell proliferation .

Propiedades

IUPAC Name |

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-9-10(2)13(8-14(19)11(9)3)17(22)21-18-20-15-6-5-12(23-4)7-16(15)24-18/h5-8H,1-4H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSPBPVNCQYMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1C)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2361450.png)

![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2361454.png)

![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)

![4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole](/img/structure/B2361460.png)

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)

![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)